molecular formula C10H6BrCl B1601170 1-Bromo-2-chloronaphthalene CAS No. 71436-66-3

1-Bromo-2-chloronaphthalene

Cat. No. B1601170
CAS RN: 71436-66-3
M. Wt: 241.51 g/mol
InChI Key: NDXQDKJSFNZMJK-UHFFFAOYSA-N
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Description

1-Bromo-2-chloronaphthalene is a chemical compound with the molecular formula C10H6BrCl . It has an average mass of 241.512 Da and a monoisotopic mass of 239.934128 Da .


Synthesis Analysis

The synthesis of 1-Bromo-2-chloronaphthalene involves a reaction with 8-chloronaphthalen-1-amine, TsOH•H2O in MeCN, NaNO2, and CuBr in H2O at -5 °C . The reaction mixture is stirred at 25 °C for 12 hours, then saturated Na2SO3 solution is added . The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give a residue . The residue is purified by column chromatography to yield 1-bromo-8-chloronaphthalene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloronaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 2-position with a chlorine atom .


Physical And Chemical Properties Analysis

1-Bromo-2-chloronaphthalene has a density of 1.6±0.1 g/cm3, a boiling point of 323.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.2±3.0 kJ/mol and a flash point of 158.7±10.5 °C . The compound has a molar refractivity of 56.7±0.3 cm3 .

Scientific Research Applications

Molecular Dynamics and Lattice Stability

1-Bromo-2-chloronaphthalene's molecular motions and effects on lattice stability have been studied. This research highlights how chemical perturbations, like the addition of a bromine atom, can influence crystal structures in certain halonaphthalenes. This understanding is crucial in material science for designing substances with desired physical properties (Bellows & Prasad, 1977).

Photophysical Properties

The study of 1-Bromo-2-chloronaphthalene in relation to its photophysical properties, such as phosphorescence and fluorescence, provides valuable insights. These studies are essential for applications in photochemistry and the development of materials with specific light-absorbing or emitting properties (Talapatra, Rao, & Prasad, 1986).

Chemical Reactions and Interactions

Research into the chemical reactions and interactions involving 1-Bromo-2-chloronaphthalene contributes to the understanding of complex chemical processes. This includes studies on reaction mechanisms and the formation of various compounds, which is fundamental in organic chemistry and synthesis (Austin, Ferrayoli, Alonso, & Rossi, 1993).

Environmental Implications

Investigations into the environmental behavior of 1-Bromo-2-chloronaphthalene, such as its degradation or interaction with other pollutants, are crucial for assessing its environmental impact. This is particularly relevant for understanding the persistence and transformation of chemical pollutants in the environment (Qi, Wang, Sun, & Li, 2019).

Advanced Materials Research

The inclusion of 1-Bromo-2-chloronaphthalene in the study of advanced materials, such as in the formation of specific molecular complexes or in the context of nanotechnology, can lead to the development of new materials with unique properties. This area of research is key to innovations in materials science and engineering (Elbjeirami, Burress, François P. Gabbaï, & Omary, 2007).

Future Directions

1-Bromo-2-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .

properties

IUPAC Name

1-bromo-2-chloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXQDKJSFNZMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504323
Record name 1-Bromo-2-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71436-66-3
Record name 1-Bromo-2-chloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-chloronaphthalene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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